molecular formula C21H30O2 B12569856 2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one CAS No. 194482-30-9

2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one

Katalognummer: B12569856
CAS-Nummer: 194482-30-9
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: PNNCCXFQXVWBOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by a cyclopentene ring substituted with dimethyl groups and a phenyl ring that is further substituted with an octyloxy group. The compound’s unique structure makes it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Substitution Reactions: The dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Phenyl Ring Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring and the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The octyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethyl-3-phenylcyclopent-2-EN-1-one: Lacks the octyloxy group, resulting in different physical and chemical properties.

    2,5-Dimethyl-3-[4-(methoxy)phenyl]cyclopent-2-EN-1-one: Contains a methoxy group instead of an octyloxy group, affecting its reactivity and applications.

Eigenschaften

CAS-Nummer

194482-30-9

Molekularformel

C21H30O2

Molekulargewicht

314.5 g/mol

IUPAC-Name

2,5-dimethyl-3-(4-octoxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C21H30O2/c1-4-5-6-7-8-9-14-23-19-12-10-18(11-13-19)20-15-16(2)21(22)17(20)3/h10-13,16H,4-9,14-15H2,1-3H3

InChI-Schlüssel

PNNCCXFQXVWBOF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=C(C(=O)C(C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.